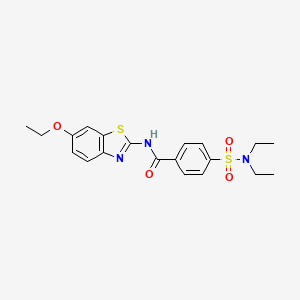![molecular formula C21H27N3O2S B2711190 N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide CAS No. 1351630-29-9](/img/structure/B2711190.png)
N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a complex organic compound characterized by the presence of an adamantane moiety, a benzothiazole ring, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multiple steps:
Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of the 4-methoxy-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 4-methoxyaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction. Adamantane-1-amine reacts with the benzothiazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Methylation: The final step involves the methylation of the amino group using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidative demethylation to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield a dihydrobenzothiazole derivative.
Substitution: The adamantane moiety can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidative transformations.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing aromatic rings.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Formation of N-(adamantan-1-yl)-2-[(4-hydroxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide.
Reduction: Formation of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-dihydrobenzothiazol-2-yl)(methyl)amino]acetamide.
Substitution: Formation of halogenated derivatives such as N-(adamantan-1-yl)-2-[(4-bromo-1,3-benzothiazol-2-yl)(methyl)amino]acetamide.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore
Medicine
Medically, this compound could be explored for its antiviral, antibacterial, or anticancer properties. The combination of adamantane and benzothiazole structures may enhance its efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its robust chemical structure.
Mécanisme D'action
The mechanism of action of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane group may facilitate membrane penetration, while the benzothiazole ring could interact with active sites or binding pockets, modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(adamantan-1-yl)-2-[(4-hydroxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
- N-(adamantan-1-yl)-2-[(4-methoxy-1,3-dihydrobenzothiazol-2-yl)(methyl)amino]acetamide
- N-(adamantan-1-yl)-2-[(4-bromo-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Uniqueness
Compared to similar compounds, N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This unique structural feature may enhance its potential in various applications, particularly in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-24(20-22-19-16(26-2)4-3-5-17(19)27-20)12-18(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h3-5,13-15H,6-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEIWVCPPQRGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)
![N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711108.png)
![ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2711109.png)
![2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2711110.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide](/img/structure/B2711112.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2711117.png)



![3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2711124.png)
![Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2711125.png)

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B2711130.png)
